2-(1H-Indol-6-yl)ethanol
Overview
Description
2-(1H-Indol-6-yl)ethanol is a chemical compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Target of Action
2-(1H-Indol-6-yl)ethanol, like many indole derivatives, has been found to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often resulting in changes in cellular function . For example, some indole derivatives have been found to inhibit viral replication, reduce inflammation, and even exhibit anticancer properties .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been found to inhibit the activity of certain enzymes, disrupting the biochemical pathways in which these enzymes play a role . .
Pharmacokinetics
It is known that indole derivatives can be metabolized in the liver .
Result of Action
Indole derivatives have been found to have a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-6-yl)ethanol typically involves the reduction of 2-(1H-Indol-6-yl)acetaldehyde. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent in an ethanol solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures to achieve the reduction of 2-(1H-Indol-6-yl)acetaldehyde to this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-(1H-Indol-6-yl)acetaldehyde or 2-(1H-Indol-6-yl)acetic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: As mentioned, the reduction of 2-(1H-Indol-6-yl)acetaldehyde to this compound is a key reaction.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-(1H-Indol-6-yl)ethyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products:
Oxidation: 2-(1H-Indol-6-yl)acetaldehyde, 2-(1H-Indol-6-yl)acetic acid.
Reduction: this compound.
Substitution: 2-(1H-Indol-6-yl)ethyl chloride.
Scientific Research Applications
2-(1H-Indol-6-yl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of indole-based signaling molecules, which play crucial roles in microbial communication and plant growth regulation.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the synthesis of dyes, pigments, and other materials that require the indole scaffold.
Comparison with Similar Compounds
Tryptophol: 2-(1H-Indol-3-yl)ethanol, a naturally occurring indole derivative with similar structural features.
Indole-3-acetic acid: A plant hormone involved in growth and development, structurally related to 2-(1H-Indol-6-yl)ethanol.
Serotonin: 5-Hydroxytryptamine, a neurotransmitter with an indole structure.
Uniqueness: this compound is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and interaction with biological targets. This distinct structure allows for unique applications in synthetic chemistry and biological research, differentiating it from other indole derivatives.
Properties
IUPAC Name |
2-(1H-indol-6-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-6-4-8-1-2-9-3-5-11-10(9)7-8/h1-3,5,7,11-12H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRSAELFESXUJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514490 | |
Record name | 2-(1H-Indol-6-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321745-14-6 | |
Record name | 2-(1H-Indol-6-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00514490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-indol-6-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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